magnesium;8-anilinonaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
magnesium;8-anilinonaphthalene-1-sulfonate is a compound where naphthalene-1-sulfonic acid is substituted by a phenylamino group at position 8. This compound is known for its role as a fluorescent probe, making it valuable in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of Magnesium 8-(phenylamino)naphthalene-1-sulphonate, also known as 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1), is proteins . This compound is a hydrophobic polarity-sensitive fluorescent dye that is used as a site probe to detect conformational changes in proteins .
Mode of Action
This compound interacts with its protein targets by binding to the hydrophobic surfaces of proteins . It is nonfluorescent in aqueous solution, but it fluoresces strongly upon binding to proteins . This change in fluorescence is used to study the intermediate states in the folding/unfolding pathways of proteins and to check the conformational changes involved with the aggregation of proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein folding and aggregation . By binding to proteins and changing its fluorescence, it can provide insights into the conformational changes that proteins undergo during these processes .
Result of Action
The molecular and cellular effects of this compound’s action are changes in the fluorescence of the compound, which reflect changes in the conformation and aggregation state of proteins . This can provide valuable information about the biochemical pathways involving these proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the fluorescence of the compound can be affected by the pH and ionic strength of the solution, the presence of other fluorescent compounds, and the temperature . Therefore, these factors need to be carefully controlled during experiments using this compound .
Biochemical Analysis
Biochemical Properties
Magnesium 8-(phenylamino)naphthalene-1-sulphonate is used to study the intermediate states in the folding/unfolding pathways of proteins . It is also useful to check the conformational changes involved with the aggregation of proteins . The compound mainly interacts with the solvent-exposed nonpolar (hydrophobic) sites .
Cellular Effects
The compound is used as a site probe to detect conformational changes in cell and micelle membranes and molecules such as proteins . It fluoresces strongly upon binding to denatured proteins, indicating its influence on protein structure and function .
Molecular Mechanism
The mechanism of action of Magnesium 8-(phenylamino)naphthalene-1-sulphonate involves its binding to hydrophobic regions on the protein surface . This binding causes a change in the fluorescence properties of the compound, which can be used to study protein conformational changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;8-anilinonaphthalene-1-sulfonate typically involves the reaction of 8-anilino-1-naphthalenesulfonic acid with magnesium salts under controlled conditions. The reaction is carried out in a suitable solvent, such as water or dimethylformamide (DMF), and the product is isolated through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
magnesium;8-anilinonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the phenylamino group.
Scientific Research Applications
magnesium;8-anilinonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the conformational changes in molecules and detect hydrophobic sites on proteins.
Biology: Employed in the study of protein folding and unfolding pathways, as well as the detection of albumin in serum.
Medicine: Utilized in diagnostic assays to monitor protein conformational changes and interactions.
Industry: Applied in the estimation of the critical micelle concentration (CMC) of surfactants and as a dye in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Anilino-1-naphthalenesulfonic acid ammonium salt
- 8-Anilino-1-naphthalenesulfonic acid hemimagnesium salt hydrate
- 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1)
Uniqueness
magnesium;8-anilinonaphthalene-1-sulfonate is unique due to its specific magnesium salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and precision .
Properties
CAS No. |
18108-68-4 |
---|---|
Molecular Formula |
C16H13MgNO3S |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
magnesium;8-anilinonaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H13NO3S.Mg/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20); |
InChI Key |
SYSDOWAKFMNQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Mg] |
18108-68-4 | |
Pictograms |
Irritant |
Related CAS |
82-76-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.